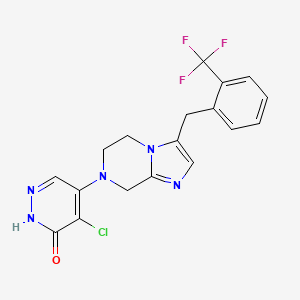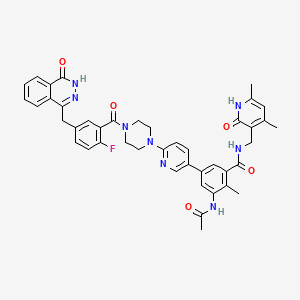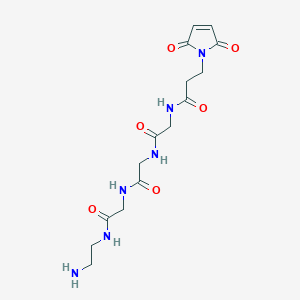
Mal-C2-Gly3-EDA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C2-Gly3-EDA involves the incorporation of a maleimide group into the linker structure. The maleimide group is known for its ability to form stable thioether bonds with thiol groups on antibodies, facilitating the conjugation process. The synthetic route typically involves the following steps:
Formation of the maleimide group: This is achieved through the reaction of maleic anhydride with an amine compound under controlled conditions.
Incorporation of the glycine units: Glycine units are introduced through peptide coupling reactions, often using reagents like carbodiimides.
Attachment of the ethylenediamine group: The final step involves the coupling of ethylenediamine to the glycine units, forming the complete this compound structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Mal-C2-Gly3-EDA undergoes several types of chemical reactions, including:
Conjugation reactions: The maleimide group reacts with thiol groups on antibodies to form stable thioether bonds.
Hydrolysis: Under certain conditions, the linker can be cleaved, releasing the drug payload
Common Reagents and Conditions
Conjugation reactions: Typically performed in aqueous buffers at neutral pH.
Hydrolysis: Can occur under acidic or basic conditions, depending on the specific linker design
Major Products Formed
Scientific Research Applications
Mal-C2-Gly3-EDA has several scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery.
Biology: Facilitates the study of targeted therapies and their mechanisms of action.
Medicine: Integral in the development of new cancer treatments.
Industry: Used in the production of biopharmaceuticals and other therapeutic agents
Mechanism of Action
Mal-C2-Gly3-EDA exerts its effects through the formation of stable thioether bonds with thiol groups on antibodies. This conjugation process allows for the targeted delivery of drug payloads to specific cells, enhancing the efficacy and reducing the side effects of the treatment. The cleavable nature of the linker ensures that the drug is released at the target site, maximizing its therapeutic potential .
Comparison with Similar Compounds
Mal-C2-Gly3-EDA is unique due to its cleavable nature and the presence of a maleimide group. Similar compounds include:
Non-cleavable linkers: Such as those containing succinimidyl esters.
Acid-cleavable linkers: Designed to release the drug payload under acidic conditions.
Disulfide-cleavable linkers: Cleaved in the presence of reducing agents
Each of these linkers has its own advantages and limitations, but this compound stands out for its versatility and efficiency in forming stable conjugates with antibodies .
Properties
Molecular Formula |
C15H22N6O6 |
|---|---|
Molecular Weight |
382.37 g/mol |
IUPAC Name |
N-[2-[[2-[[2-(2-aminoethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C15H22N6O6/c16-4-5-17-11(23)7-19-13(25)9-20-12(24)8-18-10(22)3-6-21-14(26)1-2-15(21)27/h1-2H,3-9,16H2,(H,17,23)(H,18,22)(H,19,25)(H,20,24) |
InChI Key |
PWQRUNDIQJPUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


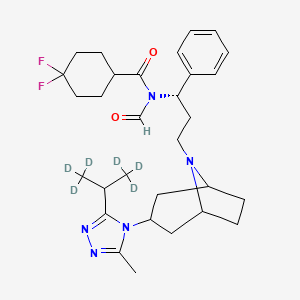
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)
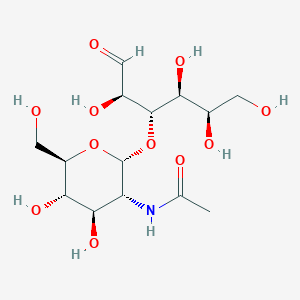
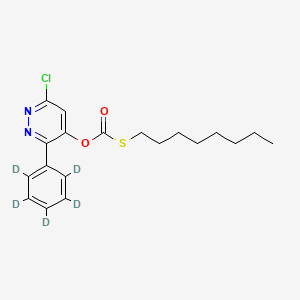
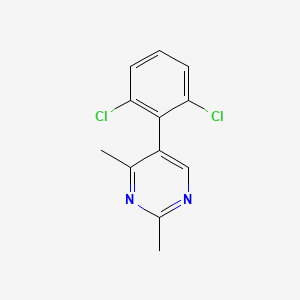
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
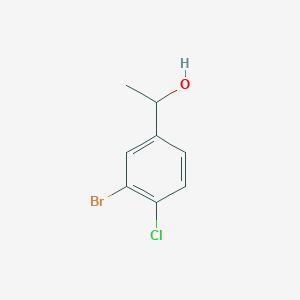
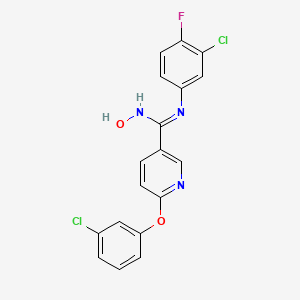
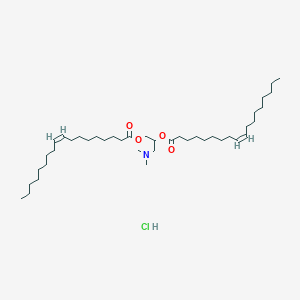
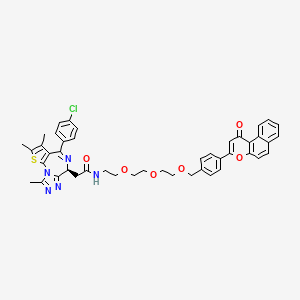
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
